
MCB-613
Descripción general
Descripción
MCB-613 es una cetona cíclica que es 4-etilciclohexanona sustituida por grupos piridin-3-ilmetileno en las posiciones 2 y 6. Es un potente estimulador de moléculas pequeñas de coactivadores de receptores de esteroides (SRC). This compound aumenta las interacciones de los SRC con otros coactivadores e induce marcadamente el estrés del retículo endoplásmico acoplado a la generación de especies reactivas de oxígeno. Dado que las células cancerosas sobreexpresan los SRC y dependen de ellos para su crecimiento, this compound se puede utilizar para inducir selectivamente un estrés excesivo en las células cancerosas .
Aplicaciones Científicas De Investigación
Oncological Applications
1. Treatment of Diffuse Intrinsic Pontine Glioma (DIPG)
MCB-613 has been investigated for its efficacy against DIPG, a highly aggressive pediatric brain tumor. A study demonstrated that combining this compound with ionizing radiation significantly prolonged survival in patient-derived orthotopic xenograft (PDOX) models of DIPG. The compound exhibited strong anti-proliferative effects and was able to cross the blood-brain barrier, allowing it to target tumor cells effectively .
Study Aspect | Findings |
---|---|
Efficacy as Single Agent | Active in 1 out of 4 DIPG models |
Combination with Radiation | Synergistic effect leading to extended survival |
Mechanism of Action | Induces cell stress and apoptosis via SRC stimulation |
2. Broad Spectrum Anti-Cancer Activity
Research indicates that this compound effectively kills various cancer cell lines, including breast, prostate, and lung cancers. It operates by increasing reactive oxygen species (ROS) levels within tumor cells, which triggers a unique form of cell death known as paraptosis—distinct from traditional apoptosis .
Cancer Type | Effect of this compound |
---|---|
Breast Cancer | Tumor growth stalled in treated mice |
Prostate Cancer | Selective killing of cancer cells |
Lung Cancer | Effective against EGFR-mutant resistant strains |
Cardiovascular Applications
1. Myocardial Infarction Recovery
In cardiology, this compound has demonstrated significant potential in mitigating adverse remodeling following myocardial infarction (MI). Administered shortly after MI, it reduced infarct size and improved cardiac function by inhibiting inflammatory signaling pathways and promoting macrophage polarization towards a healing phenotype .
Parameter | Impact of this compound |
---|---|
Infarct Size Reduction | Significant decrease observed |
Inflammation Control | Inhibition of IL-1 signaling |
Cardiac Function Preservation | Maintained post-MI functionality |
Mechanistic Insights
The mechanism by which this compound exerts its effects involves complex interactions with SRCs. By overstimulating these coactivators, this compound induces an excessive stress response in cancer cells, ultimately leading to their death while minimizing harm to normal tissues . This mechanism has been validated through various preclinical studies.
Case Studies
- DIPG Clinical Trials Preparation
- Cardiac Repair Post-MI
Mecanismo De Acción
MCB-613 ejerce sus efectos superestimulando la actividad transcripcional de los coactivadores de receptores de esteroides. Aumenta las interacciones entre los SRC y otros coactivadores, lo que lleva a una marcada inducción del estrés del retículo endoplásmico y la generación de especies reactivas de oxígeno. Este estrés excesivo mata selectivamente las células cancerosas al inducir estrés celular aberrante . Los objetivos moleculares de this compound incluyen SRC-1, SRC-2 y SRC-3, que están involucrados en varias vías de señalización celular .
Análisis Bioquímico
Biochemical Properties
MCB-613 interacts with steroid receptor coactivators (SRCs), which are proteins that interact with nuclear receptors and other transcription factors to drive target gene expression . This compound increases SRCs’ interactions with other coactivators . This interaction leads to the super-stimulation of SRCs’ transcriptional activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cancer cells, it overstimulates SRC activity, leading to excessive generation of reactive oxygen species (ROS), cell stress, and death by a process called paraptosis . In cardiac cells, this compound has been shown to attenuate pathological remodeling post-myocardial infarction (MI). It decreases infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .
Molecular Mechanism
This compound selectively and reversibly binds to SRCs . This binding greatly enhances SRC transcriptional activity . In cancer cells, this overstimulation leads to the generation of ROS, causing cell stress and death . In cardiac cells, this compound inhibits macrophage inflammatory signaling and interleukin 1 (IL-1) signaling, attenuates fibroblast differentiation, and promotes Tsc22d3-expressing macrophages .
Temporal Effects in Laboratory Settings
This compound has been shown to have lasting effects when administered post-MI. It induces lasting protection from adverse remodeling
Dosage Effects in Animal Models
This compound has been tested in mouse models of myocardial infarction. When administered within hours post-MI, it has been shown to decrease infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .
Metabolic Pathways
It is known that this compound markedly induces ER stress coupled to the generation of ROS .
Subcellular Localization
Given its interactions with SRCs, it is likely that it localizes to the nucleus where it can interact with these transcriptional coactivators .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
MCB-613, también conocido como 4-etil-2,6-bis-piridin-3-ilmetileno-ciclohexanona, se sintetiza a través de un proceso de varios pasos. La síntesis implica la condensación de 4-etilciclohexanona con grupos piridin-3-ilmetileno bajo condiciones de reacción específicas. La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan públicamente .
Métodos de producción industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en forma sólida y se almacena a -20 °C para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
MCB-613 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar especies reactivas de oxígeno.
Reducción: El compuesto puede sufrir reacciones de reducción bajo condiciones específicas.
Sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos piridin-3-ilmetileno.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios solventes como el dimetilsulfóxido (DMSO) y el etanol. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar los resultados deseados .
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound incluyen varios derivados oxidados y reducidos, así como compuestos sustituidos con grupos piridin-3-ilmetileno modificados .
Comparación Con Compuestos Similares
MCB-613 es único en su capacidad de superestimular los coactivadores de receptores de esteroides e inducir estrés selectivo en las células cancerosas. Los compuestos similares incluyen:
Inhibidores de SRC-1: Compuestos que inhiben la actividad de SRC-1 pero no inducen el mismo nivel de estrés que this compound.
Inhibidores de SRC-2: Compuestos que se dirigen a SRC-2 con diferentes mecanismos de acción.
Inhibidores de SRC-3: Compuestos que inhiben la actividad de SRC-3 pero carecen del efecto de superestimulación de this compound.
This compound destaca por su potente estimulación de los SRC y su capacidad de dirigirse selectivamente a las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Actividad Biológica
MCB-613, chemically known as 4-Ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, is a small molecule that has garnered attention for its unique mechanism of action in cancer therapy. This article explores its biological activity, particularly its effects on steroid receptor coactivators (SRCs) and its implications in cancer treatment.
This compound functions primarily as a steroid receptor coactivator stimulator , leading to the overstimulation of SRCs, which are critical for the transcriptional regulation of various genes involved in cell growth and survival. The compound has been shown to significantly enhance the activity of SRC-1, SRC-2, and SRC-3, with a remarkable 160-fold increase in SRC activity observed after 24 hours of treatment . This stimulation is selective for SRCs and does not significantly affect other coactivators like GAL4-PGC-1α at lower concentrations .
Key Findings:
- SRC Activation: this compound promotes the interaction between SRC-3 and other coactivators such as CBP and CARM1, forming multi-coactivator complexes that enhance transcriptional activity .
- Cytotoxic Effects: The compound induces cytotoxicity in various human cancer cell lines (breast, prostate, lung) while sparing normal cells. This is achieved through the induction of endoplasmic reticulum (ER) stress and the accumulation of reactive oxygen species (ROS) .
- Cell Death Mechanism: Unlike typical apoptosis or autophagy pathways, this compound triggers a form of programmed cell death known as paraptosis, characterized by cytoplasmic vacuolization without the typical markers of apoptosis .
In Vivo Studies
In animal models, this compound demonstrated significant antitumor activity. In a study involving mice with breast tumors, treatment with this compound halted tumor growth after seven weeks without causing toxicity to healthy tissues . The compound's ability to selectively target cancer cells while preserving normal cells makes it a promising candidate for further development.
Table 1: Summary of Preclinical Findings on this compound
Research Findings
A study highlighted that this compound targets EGFR-mutant non-small cell lung cancer (NSCLC) cells resistant to standard therapies. It binds covalently to KEAP1, a protein involved in cellular stress responses, thereby altering the degradation pathway of NRF2, another critical protein in oxidative stress response . This mechanism suggests that this compound could be particularly effective in overcoming drug resistance in certain cancer types.
Propiedades
IUPAC Name |
(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSCBVEHMETSA-GDAWTGGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: MCB-613 exhibits a multifaceted mode of action, interacting with different targets depending on the cellular context.
ANone: Preclinical studies using animal models have shown encouraging results:
A: While this compound shows promise in preclinical cancer models, research on specific resistance mechanisms is still in its early stages. The current understanding revolves around its interaction with KEAP1 and the NRF2 pathway. Surprisingly, NRF2 knockout, which would typically sensitize cells to oxidative stress, actually increased sensitivity to this compound . This unexpected finding suggests that this compound's anticancer effects might involve an alternative KEAP1 substrate, and further investigations are needed to uncover the detailed mechanisms of action and potential resistance pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.